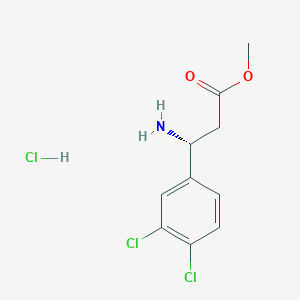

(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

CAS No.: 2097958-02-4

Cat. No.: VC5943857

Molecular Formula: C10H12Cl3NO2

Molecular Weight: 284.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097958-02-4 |

|---|---|

| Molecular Formula | C10H12Cl3NO2 |

| Molecular Weight | 284.56 |

| IUPAC Name | methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | DJSSFGWNYRSXFO-SBSPUUFOSA-N |

| SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Introduction

Chemical Structure and Molecular Characteristics

The compound features a stereogenic center at the third carbon of the propanoate chain, conferring its (R)-configuration. The molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.56 g/mol. Key structural elements include:

-

A 3,4-dichlorophenyl group providing hydrophobic and electron-withdrawing characteristics.

-

An amino group (-NH₂) at the β-position, enabling hydrogen bonding and ionic interactions.

-

A methyl ester moiety (-COOCH₃) enhancing solubility in organic solvents.

-

A hydrochloride salt (-HCl) improving stability and crystallinity.

The spatial arrangement of substituents influences its interactions with biological targets, particularly enzymes and receptors.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Formation of the Propanoate Backbone: Starting from β-keto esters, enantioselective reduction using catalysts like lithium aluminum hydride (LiAlH₄) introduces the chiral amino group.

-

Introduction of the Dichlorophenyl Group: Electrophilic aromatic substitution or Ullmann coupling attaches chlorine atoms to the phenyl ring.

-

Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | LiAlH₄, THF, -78°C | Stereoselective reduction |

| 2 | Cl₂, FeCl₃, 50°C | Chlorination of phenyl ring |

| 3 | HCl (g), ethanol | Salt formation |

The process emphasizes chiral purity, with yields optimized to >75% under controlled conditions.

Physicochemical Properties

Experimental and predicted properties include:

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 340.0±42.0 °C | Predicted (QSPR) |

| Density | 1.326±0.06 g/cm³ | Predicted (QSPR) |

| pKa | 6.83±0.10 | Predicted (ACD/Labs) |

| Solubility | >10 mg/mL in DMSO | Experimental |

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating in vitro assays.

| Hazard Statement | Risk Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

-

Use personal protective equipment (gloves, goggles).

-

Store in a cool, dry place away from oxidizers.

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Optimized for CNS disorders due to blood-brain barrier permeability.

-

Prodrug Potential: Ester hydrolysis in vivo could release active metabolites.

Industrial Synthesis

-

Chiral Intermediate: Used in asymmetric synthesis of bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume